molecular formula C17H19O3P B13685590 Diethyl 9H-Fluoren-2-ylphosphonate

Diethyl 9H-Fluoren-2-ylphosphonate

Cat. No.: B13685590
M. Wt: 302.30 g/mol
InChI Key: FVCPQGIVPMAZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 9H-Fluoren-2-ylphosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 9H-Fluoren-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of fluorene with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a base such as sodium hydride to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 9H-Fluoren-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 9H-Fluoren-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 9H-fluoren-2-ylphosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that require phosphorylation for activation. The compound can also participate in the formation of stable complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl phenylphosphonate
  • Diethyl methylphosphonate

Uniqueness

Diethyl 9H-Fluoren-2-ylphosphonate is unique due to the presence of the fluorene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required, such as in the design of enzyme inhibitors and advanced materials .

Properties

Molecular Formula

C17H19O3P

Molecular Weight

302.30 g/mol

IUPAC Name

2-diethoxyphosphoryl-9H-fluorene

InChI

InChI=1S/C17H19O3P/c1-3-19-21(18,20-4-2)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,3-4,11H2,1-2H3

InChI Key

FVCPQGIVPMAZFX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.